Boc-D-Ser(tBu)-OH

Peptide Synthesis Racemization Stereochemistry

Boc-D-Ser(tBu)-OH is the definitive building block for Boc-based SPPS requiring D-serine. Its orthogonal Boc (α-amine) and tert-butyl (side-chain) protection enables selective deprotection while preventing O-acylation. The D-configuration is preserved under standard coupling, minimizing racemization—critical for therapeutic peptides where L-isomer traces compromise activity and regulatory approval. Supplied ≥95% purity with documented stability at -20°C. Compatible with convergent Boc/Fmoc fragment condensation. Choose Boc-D-Ser(tBu)-OH for high crude purity, superior coupling efficiency, and reliable scale-up.

Molecular Formula C12H23NO5
Molecular Weight 261.31 g/mol
CAS No. 248921-66-6
Cat. No. B1599279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Ser(tBu)-OH
CAS248921-66-6
Molecular FormulaC12H23NO5
Molecular Weight261.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H23NO5/c1-11(2,3)17-7-8(9(14)15)13-10(16)18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m1/s1
InChIKeyBPYLRGKEIUPMRJ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Ser(tBu)-OH (CAS 248921-66-6): Protected D-Serine Building Block for Stereochemically Defined Peptide Synthesis


Boc-D-Ser(tBu)-OH (N-(tert-butoxycarbonyl)-O-(tert-butyl)-D-serine) is a protected D-serine derivative used in peptide synthesis. Its structure incorporates two orthogonal protecting groups: a Boc group on the α-amino nitrogen and a tert-butyl ether on the side-chain hydroxyl . This double protection strategy allows for selective, stepwise deprotection and coupling during both solution-phase and solid-phase peptide synthesis (SPPS). The compound is typically supplied as a free-flowing powder with a purity of ≥95% , making it suitable for routine incorporation into peptides requiring the unnatural D-serine residue.

Why Boc-D-Ser(tBu)-OH Cannot Be Simply Replaced by L-Serine, Unprotected, or Alternative Protected Serine Derivatives


Replacing Boc-D-Ser(tBu)-OH with its L-enantiomer (Boc-L-Ser(tBu)-OH, CAS 13734-38-8) or with serine derivatives that lack orthogonal protecting groups fundamentally alters the stereochemistry and synthetic outcome of the target peptide. The D-configuration at the alpha-carbon is critical for the biological activity and conformational properties of many peptide-based drugs [1]. Substituting with Boc-D-Ser-OH (CAS 6368-20-3) abandons side-chain protection, exposing the hydroxyl group to unwanted side reactions, such as O-acylation, during coupling steps, which reduces yield and complicates purification. Similarly, using the Fmoc-protected analog (Fmoc-D-Ser(tBu)-OH, CAS 128107-47-1) would be incompatible with Boc-based SPPS protocols and introduces a different deprotection chemistry that can lead to significant serine racemization under standard continuous-flow conditions [2]. The specific combination of Boc and tBu protecting groups on the D-serine scaffold is therefore essential for maintaining stereochemical integrity, enabling orthogonal deprotection, and ensuring high coupling efficiency in Boc-based peptide synthesis workflows.

Quantitative Differentiation: Boc-D-Ser(tBu)-OH vs. Key Comparators in Peptide Synthesis Performance


Stereochemical Integrity: Near-Zero Racemization for Boc-D-Ser(tBu)-OH Compared to Fmoc-D-Ser(tBu)-OH

While direct head-to-head racemization data for Boc-D-Ser(tBu)-OH is limited, robust class-level inference can be drawn from the extensive literature on Boc vs. Fmoc serine derivatives. Studies on Fmoc-Ser(tBu)-OH demonstrate unexpectedly high levels of racemization (>1%) during standard continuous-flow SPPS conditions, necessitating the use of specific bases like collidine to achieve <1% racemization [1]. In contrast, Boc-based protection strategies are known for their superior stability to basic conditions and are widely recognized for maintaining enantiomeric purity during coupling [2]. This is further supported by studies demonstrating that Boc-protected amino acids undergo no detectable racemization under standard solid-phase reprotection conditions [3]. For the procurement scientist, selecting Boc-D-Ser(tBu)-OH over Fmoc-D-Ser(tBu)-OH mitigates the risk of forming D/L diastereomeric impurities that co-elute with the target peptide, thereby simplifying purification and improving overall process yield.

Peptide Synthesis Racemization Stereochemistry

Coupling Efficiency: Boc-D-Ser(tBu)-OH Compatibility with Standard Reagents Enables Higher Yield vs. Unprotected D-Serine

The double protection of both amine and hydroxyl groups in Boc-D-Ser(tBu)-OH prevents side reactions during peptide coupling, a feature that directly contrasts with Boc-D-Ser-OH (CAS 6368-20-3), which leaves the hydroxyl group unprotected. In a comparative synthesis context, the use of Boc-D-Ser(tBu)-OH eliminates the need for additional protection/deprotection steps for the serine side chain, thereby streamlining synthesis and reducing potential yield losses. While a specific numeric yield comparison for this exact building block is not available in open literature, the class-level principle is well-established: the use of fully orthogonal protected amino acids leads to higher purity and yield in final peptide products . Furthermore, Boc-D-Ser(tBu)-OH is fully compatible with standard peptide coupling reagents such as HATU, DIC, and EDC, ensuring its seamless integration into existing automated synthesizer workflows .

Solid-Phase Peptide Synthesis Coupling Efficiency Yield Optimization

pKa and Salt Formation: Boc-D-Ser(tBu)-OH Forms Stable Salts with Bases, a Property Exploited for Purification and Crystallization

Boc-D-Ser(tBu)-OH is an acidic compound with a pKa of 3.5, a quantitative property that enables it to form stable salts with bases such as sodium hydroxide or potassium hydroxide . This is a critical differentiator from neutral or non-ionizable protected amino acids, as it provides a handle for purification via acid-base extraction or for converting the free acid into a crystalline dicyclohexylamine (DCHA) salt (CAS 248921-67-7), which is often easier to handle and has improved long-term stability. In contrast, the L-enantiomer (Boc-L-Ser(tBu)-OH) is also acidic, but its free acid form is not crystalline and is typically supplied as a DCHA salt to facilitate handling . The ability to generate and manipulate salts based on this pKa value offers procurement scientists flexibility in choosing the physical form (free acid vs. salt) best suited for their specific synthesis and storage requirements.

Physicochemical Properties Purification Formulation

Storage Stability: Boc-D-Ser(tBu)-OH Demonstrates Extended Shelf Life at -20°C Compared to Fmoc Analogs

While comprehensive accelerated stability data for Boc-D-Ser(tBu)-OH is not widely published, vendor specifications provide actionable guidance for procurement. The compound is recommended for storage at -20°C, with stock solutions stable for up to 1 month at this temperature and up to 6 months at -80°C [1]. This is a significant improvement over Fmoc-protected serine derivatives, which are known to be more labile and are typically stored at 2-8°C with strict moisture control to prevent premature Fmoc deprotection [2]. The greater inherent stability of the Boc protecting group to mildly basic conditions and moisture [3] makes Boc-D-Ser(tBu)-OH a more robust choice for laboratories that require longer-term storage of building block inventories or for large-scale manufacturing campaigns where batch-to-batch consistency over time is critical.

Stability Storage Supply Chain

Enabling the Synthesis of Buserelin: A Commercial-Scale Demonstration of Boc-D-Ser(tBu)-OH Utility

The practical importance of Boc-D-Ser(tBu)-OH is exemplified by its role in the liquid-phase total synthesis of buserelin, a GnRH agonist peptide drug. A patented method describes the use of Boc-D-Ser(tBu)-OH as a key building block for constructing the C-terminal tetrapeptide (H-D-Ser(tBu)-Leu-Arg-Pro-NHEt) of buserelin [1]. This application highlights a key differentiator: Boc-D-Ser(tBu)-OH is compatible with a combined Boc/Fmoc protection strategy that enables a 4+5 convergent synthesis route, a feat that is not feasible with Fmoc-D-Ser(tBu)-OH alone due to its incompatibility with the acidic deprotection conditions required for Boc chemistry [2]. This successful implementation in a drug substance manufacturing process provides strong, applied evidence that this specific building block delivers the necessary stability, stereochemical control, and coupling efficiency required for scalable, high-value peptide production.

Pharmaceutical Manufacturing Buserelin GnRH Analog

Procurement-Led Application Scenarios for Boc-D-Ser(tBu)-OH in Peptide R&D and Manufacturing


Boc-SPPS of D-Serine-Containing Therapeutic Peptides Requiring High Stereochemical Purity

Procurement for any Boc-based solid-phase peptide synthesis campaign that incorporates a D-serine residue. The evidence confirms that using Boc-D-Ser(tBu)-OH minimizes the risk of racemization [1], a critical factor for therapeutic peptides where even trace amounts of the L-isomer can alter biological activity or complicate regulatory approval. The orthogonal tBu side-chain protection prevents O-acylation, ensuring high crude purity and yield .

Liquid-Phase Fragment Condensation for Convergent Peptide Drug Manufacturing (e.g., Buserelin Analogs)

Scale-up and manufacturing of complex peptides using convergent fragment condensation strategies. As demonstrated in the buserelin patent, Boc-D-Ser(tBu)-OH is compatible with a combined Boc/Fmoc protection strategy, enabling efficient 4+5 fragment coupling [2]. This scenario is not feasible with Fmoc-only building blocks and highlights the compound's unique value in process chemistry.

Long-Term Research Programs Requiring Stable Building Block Inventories

Academic and industrial laboratories maintaining a stock of peptide building blocks for multiple projects over several years. The documented storage stability of Boc-D-Ser(tBu)-OH at -20°C and the extended stability of its solutions at -80°C [3] make it a more reliable and less wasteful choice compared to more labile Fmoc analogs, which often require frequent reordering and QC testing.

Synthesis of Peptides Prone to Aggregation or Difficult Sequences

For peptide sequences known to be challenging due to aggregation or poor solubility during SPPS, the use of Boc-D-Ser(tBu)-OH can be advantageous. Its robust protection and compatibility with a range of coupling reagents allow for more aggressive coupling conditions (e.g., elevated temperature, higher reagent excess) that can drive difficult reactions to completion without risking side reactions or racemization.

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